molecular formula C25H33N5 B12692114 2,6-Bis(4'-(((2''-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide CAS No. 131407-85-7

2,6-Bis(4'-(((2''-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide

Cat. No.: B12692114
CAS No.: 131407-85-7
M. Wt: 403.6 g/mol
InChI Key: ZWWFPWBUISSMGE-UHFFFAOYSA-N
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Description

2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 4-(dimethylamino)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(2-(dimethylamino)ethoxy)pyridine: Similar structure but with ethoxy groups instead of phenyl groups.

    4-(Dimethylamino)pyridine: A simpler compound with a single dimethylamino group attached to the pyridine ring.

    2-Picolylamine: Contains a pyridine ring with an aminomethyl group.

Uniqueness

2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is unique due to its complex structure, which allows for multiple functional interactions and applications. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .

Properties

CAS No.

131407-85-7

Molecular Formula

C25H33N5

Molecular Weight

403.6 g/mol

IUPAC Name

N-[[4-[6-[3-[[(dimethylamino)methylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylmethanediamine

InChI

InChI=1S/C25H33N5/c1-29(2)18-26-16-20-11-13-22(14-12-20)24-9-6-10-25(28-24)23-8-5-7-21(15-23)17-27-19-30(3)4/h5-15,26-27H,16-19H2,1-4H3

InChI Key

ZWWFPWBUISSMGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=C3)CNCN(C)C

Origin of Product

United States

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